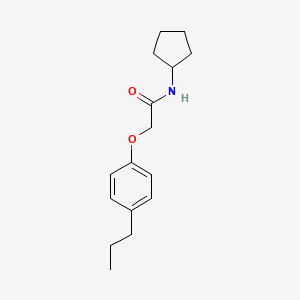

![molecular formula C22H29N5 B5629691 2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5629691.png)

2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that include pyrazole and pyrazine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The synthesis and analysis of such compounds are crucial for understanding their potential applications and behavior in different environments.

Synthesis Analysis

The synthesis of pyrazole and pyrazine derivatives often involves multi-step chemical reactions, including cyclocondensation, reductive amination, and chlorination followed by cyclization. These methods provide access to a wide range of heterocyclic compounds with varied substituents, enabling the exploration of their chemical behavior and properties. For instance, a similar synthesis approach involves the diastereoselective formation of hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4-c]pyridazine] derivatives through the reaction of pyrazole derivatives with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, highlighting the versatility of synthetic strategies for constructing complex molecules (Uršič et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole and pyrazine derivatives can be extensively analyzed using spectroscopic methods and X-ray crystallography. These techniques provide insights into the 3D arrangement of atoms within the molecule, which is critical for understanding the compound's reactivity and interactions with other molecules. For example, the structural elucidation of pyrazolo[1,5-a]pyrimidines was achieved through NMR spectroscopy and X-ray diffraction analysis, offering valuable information on their molecular conformation and electronic properties (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazole and pyrazine derivatives participate in various chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions. These reactions can significantly alter the compound's chemical properties, such as reactivity and stability. For instance, the Diels-Alder reaction with an inverse electron demand has been used to prepare 1,4-dihydropyridazines from tetrazines and enamines, showcasing the reactivity of pyrazine derivatives under specific conditions (Rusinov et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

2-benzyl-5-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5/c1-16(2)27-18(4)22(17(3)23-27)15-25-10-11-26-21(14-25)13-20(24-26)12-19-8-6-5-7-9-19/h5-9,13,16H,10-12,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQWUKVGRYRWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)CN2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

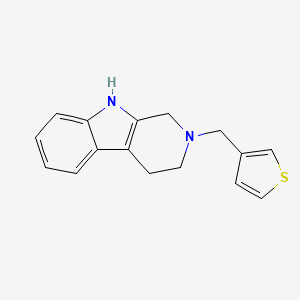

![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)

![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

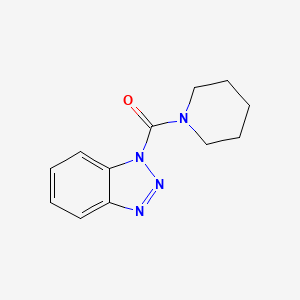

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone](/img/structure/B5629669.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)

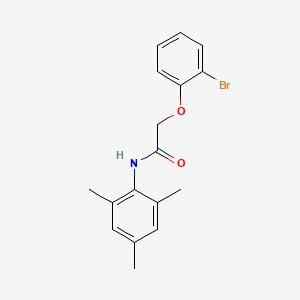

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)

![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)